4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid

Catalog No.
S13630886
CAS No.
M.F
C8H6N2O3S
M. Wt
210.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carbox...

Product Name

4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid

IUPAC Name

2-methyl-4-oxo-3H-thieno[3,2-d]pyrimidine-6-carboxylic acid

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

InChI

InChI=1S/C8H6N2O3S/c1-3-9-4-2-5(8(12)13)14-6(4)7(11)10-3/h2H,1H3,(H,12,13)(H,9,10,11)

InChI Key

JOFFIXDALVOFLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)SC(=C2)C(=O)O

4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine family. Its molecular formula is C8H6N2O3SC_8H_6N_2O_3S, and it has a molecular weight of 210.21 g/mol. The compound features a thieno ring fused with a pyrimidine ring, characterized by specific substitutions that contribute to its unique chemical and biological properties. The compound is noted for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
  • Reduction: The oxo group can be reduced to a hydroxyl group.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxylic acid group.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
  • Substitution: Nucleophiles like amines or alcohols can react with the carboxylic acid group under acidic or basic conditions.

Major Products

  • Oxidation Products: Sulfoxides and sulfones.
  • Reduction Products: Hydroxy derivatives.
  • Substitution Products: Amides or esters, depending on the nucleophile used.

4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid exhibits notable biological activities. It has been investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes. Specifically, it has been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial growth, making it a candidate for developing new antimicrobial therapies .

The synthesis of 4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. A common method includes heating thiophene-2-carboxamides in formic acid, leading to the formation of thienopyrimidin-4-ones. While industrial production methods are not extensively documented, they likely follow similar synthetic routes optimized for scale and yield .

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: It is explored for its antimicrobial properties due to its enzyme inhibition capabilities.
  • Medicine: The compound is being studied for its anticancer properties, particularly in targeting specific enzymes involved in cancer cell proliferation .

Research indicates that 4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid interacts with various biological targets, primarily through enzyme inhibition. Its mechanism of action involves disrupting critical pathways in bacterial cells, which could lead to its development as an effective antimicrobial agent. Further studies are necessary to elucidate its full pharmacological profile and potential side effects .

Similar Compounds

Several compounds share structural similarities with 4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid:

  • Thieno[2,3-d]pyrimidines - These compounds have a similar core structure but differ in the position of nitrogen atoms and substituents.
  • Thieno[3,4-b]pyridines - Another class featuring a fused thieno and pyridine ring system.
  • Thieno[3,4-d]pyrimidines - These compounds also exhibit similar structural features but vary in their functional groups.

Uniqueness

The uniqueness of 4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid lies in its specific substitution pattern and biological activity profile. Its ability to inhibit specific bacterial enzymes distinguishes it from other thienopyrimidine derivatives, making it a valuable candidate for further research in drug development aimed at combating bacterial infections and cancer .

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

210.00991323 g/mol

Monoisotopic Mass

210.00991323 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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